molecular formula C12H9N3 B3276801 Quinoline, 8-(1H-imidazol-1-yl)- CAS No. 647841-39-2

Quinoline, 8-(1H-imidazol-1-yl)-

Cat. No.: B3276801
CAS No.: 647841-39-2
M. Wt: 195.22 g/mol
InChI Key: QXJVJSJRBIOWOW-UHFFFAOYSA-N
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Description

Significance of Quinoline-Imidazole Hybrid Scaffolds in Organic and Medicinal Chemistry

The importance of quinoline-imidazole hybrid scaffolds is underscored by their diverse and potent biological activities. nih.gov These hybrid molecules have been the subject of intense investigation as potential therapeutic agents, exhibiting a broad spectrum of pharmacological effects. The quinoline (B57606) moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with clinical applications, most notably the antimalarial drug quinine (B1679958). sigmaaldrich.comclockss.org Similarly, the imidazole (B134444) ring is a fundamental component of many biologically essential molecules, including the amino acid histidine, and is present in a variety of antifungal and anticancer drugs. researchgate.netnih.gov

The combination of these two privileged structures in compounds like Quinoline, 8-(1H-imidazol-1-yl)- has led to the development of derivatives with promising activities, including:

Anticancer Activity: Quinoline-imidazole hybrids have demonstrated significant potential in oncology. parchem.comepa.gov They can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. parchem.comappchemical.com Some derivatives have shown selective activity against cancer cells with minimal toxicity to normal cells. parchem.com

Antimicrobial Activity: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline-imidazole hybrids have shown remarkable efficacy against a range of bacteria and fungi. epa.govbinghamton.edu For instance, certain derivatives have displayed potent activity against Gram-negative bacteria like E. coli and pathogenic fungi such as Cryptococcus neoformans. epa.govbinghamton.edu

Antimalarial Activity: Building on the legacy of quinoline-based antimalarials, researchers have developed quinoline-imidazole hybrids with significant activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. uncw.edu

The versatility of these scaffolds also extends to their use as ligands in coordination chemistry and as functional materials in various applications.

Historical Development and Evolution of Quinoline and Imidazole Chemistry

The chemistry of quinoline and imidazole has deep historical roots. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. sigmaaldrich.com Its structure was elucidated later in the 19th century, and the development of synthetic methods, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), paved the way for the preparation of a vast array of derivatives. The discovery of the antimalarial properties of quinine from the cinchona tree bark spurred extensive research into quinoline chemistry, leading to the synthesis of numerous life-saving drugs. clockss.org

Imidazole was first synthesized by Heinrich Debus in 1858, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. bldpharm.com The imidazole ring's presence in the essential amino acid histidine, discovered in 1896, highlighted its biological importance. researchgate.net The development of various synthetic routes, such as the Debus-Radziszewski imidazole synthesis, allowed for the creation of a wide range of substituted imidazoles. This led to the discovery of its role in many biological processes and the development of imidazole-containing pharmaceuticals. researchgate.netnih.gov

The concept of combining these two historically significant heterocycles is a more recent development, driven by the principles of medicinal chemistry and the quest for novel bioactive compounds. The evolution of synthetic methodologies, including greener approaches like ultrasound-assisted synthesis, has facilitated the efficient construction of these complex hybrid molecules. nih.gov

Academic Research Focus and Current Trends for Quinoline, 8-(1H-imidazol-1-yl)- Derivatives

Current academic research on Quinoline, 8-(1H-imidazol-1-yl)- derivatives is vibrant and multifaceted, with a strong emphasis on their therapeutic potential. Key research trends include:

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the structural features of these hybrids influence their biological activity. uncw.edu This involves synthesizing series of derivatives with systematic modifications to the quinoline and imidazole rings and evaluating their effects on potency and selectivity. For example, studies have shown that the position and nature of substituents on the quinoline ring can dramatically impact antimalarial efficacy. uncw.edu

Mechanism of Action Studies: Researchers are actively investigating the molecular mechanisms through which these hybrids exert their biological effects. For instance, in the context of cancer, studies are exploring how these compounds interact with cellular targets to induce apoptosis or inhibit cell growth. parchem.comappchemical.com In antimicrobial research, the focus is on identifying the specific cellular pathways or enzymes that are disrupted. binghamton.edu

Development of Novel Synthetic Methodologies: The synthesis of quinoline-imidazole hybrids can be challenging. Consequently, there is ongoing research into developing more efficient, cost-effective, and environmentally friendly synthetic methods. nih.gov This includes the use of microwave-assisted synthesis and multicomponent reactions.

Exploration of New Therapeutic Areas: While much of the focus has been on anticancer, antimicrobial, and antimalarial applications, researchers are also exploring the potential of these hybrids in other therapeutic areas, such as anti-inflammatory and antiviral agents.

The synthesis and characterization of new derivatives, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, and their evaluation against contemporary health threats like SARS-CoV-2, highlight the dynamic and responsive nature of research in this field. uncw.edu

Chemical Data of Quinoline, 8-(1H-imidazol-1-yl)- and a Related Derivative

PropertyQuinoline, 8-(1H-imidazol-1-yl)-5-((1H-imidazol-1-yl)methyl)quinolin-8-ol
Molecular Formula C12H9N3C13H11N3O
Molecular Weight 195.225 g/mol 225.25 g/mol uncw.edu
Melting Point Not available184-186 °C uncw.edu
1H-NMR (DMSO-d6, δ(ppm)) Not available5.56 (s, 2H, CH2), 6.84 (d, J=2Hz, 1H, H4-imidazole), 7.05 (d, J=4Hz, 1H, H7- quinoline), 7.10 (d, J=2Hz, 1H, H4-imidazole), 7.36 (d, J=5Hz, 1H, H-6 quinoline), 7.58 (t, J=8.0Hz, J=4Hz, H-3 quinoline), 7.75 (s, 1H, H2-imidazole), 8.53 (dd, J=8Hz, J=2Hz, H-4 quinoline) 8.85 (dd, J=8Hz, J=2Hz, 1H, H-2 quinoline), 9.93 (s, 1H, OH) uncw.edu
13C-NMR (DMSO-d6, δ(ppm)) Not available46.88, 111.01, 119.89, 122.59, 123.55, 127.06, 128.91, 132.55, 137.77, 139.13, 148.45, 154.01 uncw.edu
ESI-MS (m/z) Not available226.1 [M+H]+, 248.4 [M+Na]+ uncw.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-imidazol-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-3-10-4-2-6-14-12(10)11(5-1)15-8-7-13-9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVJSJRBIOWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=CN=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70801309
Record name 8-(1H-Imidazol-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647841-39-2
Record name 8-(1H-Imidazol-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoline, 8 1h Imidazol 1 Yl and Analogues

Conventional Synthetic Routes for Quinoline-Imidazole Conjugates

Traditional methods for synthesizing quinoline-imidazole conjugates have laid the groundwork for the development of more advanced procedures. These routes often involve multi-step processes that have been refined over time.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.org This approach is valued for its high atom economy and operational simplicity. researchgate.net For the synthesis of quinoline-imidazole systems, MCRs offer a convergent pathway to rapidly assemble the desired heterocyclic frameworks. rsc.orgresearchgate.net

One notable MCR approach involves a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from a quinoline-containing aldehyde, benzil (B1666583), and ammonium (B1175870) acetate (B1210297), using ceric ammonium nitrate (B79036) (CAN) as a catalyst. rjlbpcs.com This method is advantageous due to the water-compatibility of CAN, which acts as a Lewis acid to facilitate the reaction. rjlbpcs.com Another example is the van Leusen multicomponent reaction, which has been used to synthesize 4-aminoquinoline-imidazole derivatives. mdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) in a cycloaddition with an amine and an aldehyde to form the imidazole (B134444) ring. mdpi.com

Table 1: Examples of Multi-component Reactions for Quinoline-Imidazole Synthesis

Starting Materials Catalyst/Reagent Product Type Reference
2-Phenoxyquinoline-3-carbaldehyde, Benzil, Ammonium Acetate Ceric Ammonium Nitrate (CAN) 2,4,5-Trisubstituted Imidazole rjlbpcs.com
4-Aminoquinoline, Acetaldehyde, TosMIC - 4-Aminoquinoline-imidazole derivative mdpi.com
6-Aminoindazole, Aryl Aldehydes, 1,3-Cyclodiones - Fused Pyrazolo[3,4-f]pyrimido[4,5-b]quinolines researchgate.net

Coupling Reactions, including Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively used in the synthesis of quinoline-imidazole analogues. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organohalide, is a prominent example. nih.govwikipedia.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govorganic-chemistry.org

In the context of quinoline-imidazole synthesis, the Suzuki reaction can be used to couple a halo-quinoline with an imidazole-boronic acid derivative or vice versa. nih.govacs.org The reaction typically employs a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ or tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. nih.govnih.gov The high reactivity of aryl-iodo and aryl-bromo bonds allows for selective coupling reactions. nih.gov Other coupling reactions like the Buchwald-Hartwig amination are also employed to form the C-N bond between the quinoline (B57606) and imidazole rings. nih.gov

Table 2: Suzuki Cross-Coupling Reaction Parameters

Substrates Catalyst Base Solvent Product Reference
Quinoline/Naphthalene Halide, 3-Chloro-phenyl-boronic acid PdCl₂(dppf)·CH₂Cl₂ K₂CO₃ - Bi-aryl ester analogs nih.gov
2-Aryl-4-chloro-3-iodoquinoline, Arylboronic acid Pd(PPh₃)₄ K₂CO₃ DMF 2,3,4-Triarylquinolines nih.gov
Unprotected Haloimidazoles, Arylboronic acids Palladium complex - - Functionalized Imidazole Derivatives acs.org

N-Alkylation and Acylation Approaches

N-alkylation and N-acylation are fundamental reactions for forming a direct link between the nitrogen atom of an imidazole ring and a quinoline scaffold. nih.govbeilstein-journals.org A common approach involves the reaction of 8-aminoquinoline (B160924) with reagents like glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonium chloride to first construct the imidazole ring, which is then attached to the quinoline. ajol.info The resulting 8-(1H-imidazol-1-yl)quinoline can be further N-alkylated using alkyl halides such as methyl iodide or benzyl (B1604629) bromide to produce quinoline-functionalized imidazolium (B1220033) salts. ajol.info

The choice of solvent and base is crucial for the success of these reactions. researchgate.net For instance, the N-alkylation of imidazole with 1-bromobutane (B133212) can be carried out using alkaline carbons as basic catalysts in dry media. researchgate.net The regioselectivity of N-alkylation on the imidazole ring can be influenced by the reaction conditions and the nature of the substituents on both the quinoline and imidazole rings. beilstein-journals.org

Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the synthesis of quinoline-imidazole systems, this reaction can be adapted to introduce an aminomethyl group, which can be a part of the imidazole ring or a linker to it. nih.govnih.gov

For example, Mannich bases of quinoline derivatives have been synthesized by reacting a cinchophen (B1669042) amide with formaldehyde and a secondary amine. In another instance, a Mannich-type reaction between a quinazolinone, an aldehyde, and an amine was optimized using a silver salt as a Lewis acid promoter. nih.gov An unexpected product, 7-(imidazolidin-1-ylmethyl)quinolin-8-ol, was formed from a Mannich-type reaction between 1,3,6,8-tetraazatricyclo[4.4.1.1.3,8.]dodecane (TATD) and 8-hydroxyquinoline (B1678124), highlighting the unique reactivity that can be observed with these systems. clockss.org

Green Chemistry Protocols in Quinoline-Imidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.comresearchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts. benthamdirect.comrsc.orgnih.gov The application of microwave irradiation can accelerate a wide range of reactions used in the synthesis of quinoline-imidazole conjugates. researchgate.netnih.gov

For instance, a one-pot sequential route to pyrido-fused imidazo[4,5-c]quinolines has been developed using microwave assistance. rsc.org This method involves the condensation of substituted 2-aminopyridines with 2-bromo-2'-nitroacetophenone, followed by reduction and a Pictet-Spengler cyclization. rsc.org Similarly, a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been used to successfully synthesize polysubstituted imidazo[1,2-a]quinolines. nih.gov These methods often have the advantages of being solvent-free or using green solvents, further enhancing their environmental credentials. researchgate.netrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Advantages of Microwave Reference
Quinoline Synthesis Often requires long reaction times and harsh conditions. Shorter reaction times, higher yields, often solvent-free. Increased efficiency, reduced waste. benthamdirect.comresearchgate.net
Fused Imidazo[4,5-c]quinoline Synthesis Multi-step, lengthy procedures. One-pot, sequential pathway, mild conditions. Procedural simplicity, broad substrate scope. rsc.org
Polysubstituted Imidazo[1,2-a]quinoline Synthesis Domino reaction under conventional heating. Domino reaction with microwave irradiation. Short synthetic route, operational simplicity, increased safety. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of quinoline-imidazole systems and their precursors, several solvent-free methods have been explored, often utilizing microwave irradiation or specific catalysts that function without a bulk solvent medium.

One prominent approach involves the Friedländer annulation for the synthesis of the quinoline core itself. This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed under solvent-free conditions. nih.gov The use of catalysts such as 1,3-disulfonic acid imidazolium hydrogen sulfate (B86663) or oxalic acid has been shown to be effective, providing excellent yields in relatively short reaction times. nih.govbeilstein-journals.org While this method constructs the quinoline ring, the subsequent attachment of the imidazole moiety would be a separate step.

More directly, the synthesis of quinoline-based imidazole derivatives has been achieved using solvent-free microwave thermolysis. rsc.org This technique has been described as a convenient, rapid, and high-yielding protocol compared to conventional solution-phase reactions. rsc.org For instance, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with other reagents to form complex imidazole-containing structures is significantly accelerated under microwave irradiation without a solvent. rsc.org This approach highlights a green and efficient pathway for creating quinoline-imidazole conjugates. rsc.orgnih.gov

Heterogeneous catalysts, such as zeolites, have also been employed for the solvent-free synthesis of substituted quinolines. nih.gov These solid-state catalysts can be easily recovered and reused, adding to the environmental and economic benefits of the process. nih.gov The synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite under solvent-free conditions demonstrates the viability of this strategy. nih.gov

Table 1: Examples of Solvent-Free Synthesis Conditions for Quinoline Derivatives

Reaction Type Catalyst Conditions Key Advantages
Friedländer Annulation 1,3-disulfonic acid imidazolium hydrogen sulfate Solvent-free Eco-friendly, reusable catalyst, high yields nih.gov
Friedländer Annulation Oxalic Acid Solvent-free Inexpensive, efficient, simple operation nih.gov
Imidazole-Quinoline Synthesis None (Microwave) Solvent-free, microwave irradiation Rapid, high-yielding, environmentally friendly rsc.org
Cyclization Hβ zeolite Solvent-free Heterogeneous catalyst, reusable, scalable nih.gov

Catalyst-Mediated Synthesis of Quinoline-Imidazole Systems

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules like Quinoline, 8-(1H-imidazol-1-yl)-. Transition metals and Lewis acids are commonly employed to facilitate the key bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The synthesis of 8-(1H-imidazol-1-yl)quinoline typically involves the coupling of an 8-haloquinoline (or a related derivative) with imidazole.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds between aryl halides and amines, using a palladium catalyst and a phosphine (B1218219) ligand. Current time information in Bangalore, IN. The synthesis of 8-(1H-imidazol-1-yl)quinoline can be envisioned by coupling 8-bromoquinoline (B100496) or 8-chloroquinoline (B1195068) with imidazole. While direct coupling with unprotected imidazole can be challenging due to potential catalyst inhibition by the heterocycle, methods have been developed for the amination of unprotected bromoimidazoles and bromopyrazoles using specific palladium precatalysts and bulky biarylphosphine ligands like tBuBrettPhos. nih.govnih.gov These conditions are mild and tolerate the acidic N-H proton of the imidazole ring. nih.govnih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation, traditionally using stoichiometric copper at high temperatures. nih.gov Modern protocols employ catalytic amounts of copper, often with a ligand, under milder conditions. The synthesis of 8-(1H-imidazol-1-yl)quinoline can be achieved by reacting 8-haloquinoline with imidazole in the presence of a copper(I) catalyst (such as CuI) and a base. Ligands like 1,10-phenanthroline (B135089) or specific amino acids can accelerate the reaction. This method is often more cost-effective than palladium-catalyzed approaches.

Table 2: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions

Reaction Catalyst System Substrates General Conditions
Buchwald-Hartwig Amination Pd precatalyst, phosphine ligand (e.g., tBuBrettPhos), base (e.g., LHMDS) 8-Bromoquinoline, Imidazole Anhydrous solvent (e.g., THF), moderate temperature nih.govnih.gov
Ullmann Condensation CuI, Ligand (optional), Base (e.g., K2CO3, Cs2CO3) 8-Iodoquinoline or 8-Bromoquinoline, Imidazole Polar solvent (e.g., DMF, NMP), elevated temperature nih.gov
Suzuki-Miyaura Coupling [(dppf)PdCl2], Base (e.g., Cs2CO3) 2-(4-bromophenoxy) quinolin-3-carbaldehydes, Boronic acids Water/1,4-dioxane, 100 °C

Note: The Suzuki-Miyaura coupling is a C-C bond formation reaction but is included to illustrate the versatility of palladium catalysis in modifying quinoline scaffolds.

Lewis acids can activate substrates and promote cyclization or condensation reactions. Ceric Ammonium Nitrate (CAN) has been identified as an effective and water-compatible Lewis acid for the one-pot, multi-component synthesis of imidazole-based quinoline derivatives.

In a typical procedure, a quinoline precursor is reacted with benzil (or benzoin), ammonium acetate, and a substituted amine in the presence of a catalytic amount of CAN. The reaction proceeds efficiently, and CAN demonstrates superior performance in terms of yield and reaction time compared to other catalysts like FeCl3, p-TsOH, and Iodine. The simple work-up, often involving precipitation by pouring the reaction mixture into water, is a significant advantage of this method.

Other Lewis acids are also employed in the synthesis of the constituent heterocycles. For example, the aminoalkylation of imidazoles can be achieved via a three-component coupling using a Lewis acid/base pair like TBSOTf/EtNiPr2 to activate the azole for C-C bond formation.

Table 3: Lewis Acid Catalysis in Quinoline-Imidazole Synthesis

Catalyst Reaction Type Substrates Solvent Yield
Ceric Ammonium Nitrate (CAN) Multi-component reaction Quinoline derivative, Benzil, Ammonium acetate Acetic Acid up to 91%
TBSOTf/EtNiPr2 C-H Aminoalkylation Imidazole, Aldehyde, Amine DME 39% (LCAP)

Aerobic dehydrogenation represents a highly atom-economical and environmentally benign synthetic strategy, using molecular oxygen as the terminal oxidant to produce water as the only byproduct. This approach can be applied to form aromatic heterocycles through C-H/N-H or C-H/C-H bond formations.

Ruthenium-pincer complexes have been shown to be effective catalysts for the acceptorless dehydrogenative coupling (ADC) of alcohols to synthesize quinolines and quinazolines. nih.gov For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by a ruthenium NNN-pincer complex, yields substituted quinolines. nih.gov

More directly related to the quinoline-imidazole framework, a possible pathway involves the condensation of a quinoline derivative with a suitable precursor, followed by dehydrogenation. For example, the reaction of 3-chlorobenzo[f]quinoline-2-carbaldehyde with 1,2-diaminoethane first forms an imidazoline (B1206853) intermediate, which then undergoes dehydrogenation to yield the final imidazolyl-benzoquinoline product. nih.gov While this specific example did not use an aerobic catalyst, it illustrates the dehydrogenation step.

Furthermore, ruthenium-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts with alkynes via C-H activation has been reported, using molecular oxygen as the oxidant. This demonstrates the feasibility of using aerobic conditions to construct complex, fused quinoline-imidazole systems. Copper catalysts under aerobic conditions have also been used for the oxidative cyclization to form formyl-substituted imidazo[1,2-a]pyridines, a related heterocyclic system.

Design Principles and Future Directions in Quinoline-Imidazole Conjugate Synthesis

The design and synthesis of quinoline-imidazole hybrids are often driven by the goal of creating molecules with enhanced biological activity or novel material properties. The combination of the quinoline and imidazole moieties into a single molecular framework is a promising approach in drug design, potentially integrating the distinct properties of each heterocycle.

Design Principles:

Molecular Hybridization: This core principle involves covalently linking the two pharmacophores (quinoline and imidazole) to create a new chemical entity. The expectation is that the hybrid may exhibit synergistic or novel activities compared to the individual components.

Linker Modification: The nature of the linkage between the quinoline and imidazole rings can be varied. Direct C-N linkage, as in 8-(1H-imidazol-1-yl)quinoline, is common. However, other linkers (alkyl chains, amides, etc.) can be introduced to modulate the molecule's spatial arrangement, flexibility, and physicochemical properties.

Substitution Pattern: The introduction of various substituents on either the quinoline or imidazole rings is a key strategy for tuning the molecule's properties. For example, introducing electron-withdrawing groups on the imidazole ring has been shown to enhance the antiproliferative potential of certain indeno[1,2-b]quinoline-dione derivatives.

Future Directions:

Green Synthetic Methods: Future efforts will likely continue to focus on developing more environmentally friendly synthetic protocols. This includes the expanded use of ultrasound-assisted synthesis, solvent-free conditions, and catalysts based on abundant, non-toxic metals.

One-Pot and Tandem Reactions: The development of multi-component or tandem reactions that allow for the construction of complex quinoline-imidazole derivatives in a single step from simple starting materials is a major goal. Such processes improve efficiency by reducing the number of synthetic steps and purification procedures.

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials (e.g., haloquinolines). Future work will likely explore the direct coupling of quinolines and imidazoles via dual C-H activation.

Flow Chemistry: The use of continuous flow reactors for the synthesis of these compounds could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions.

By leveraging these design principles and exploring new synthetic frontiers, chemists can continue to develop novel and efficient pathways to Quinoline, 8-(1H-imidazol-1-yl)- and a diverse library of its analogues for various applications.

Computational and Theoretical Investigations of Quinoline, 8 1h Imidazol 1 Yl Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For derivatives of Quinoline (B57606), 8-(1H-imidazol-1-yl)-, these calculations have been employed to elucidate their structural and electronic characteristics.

Density Functional Theory (DFT) Studies (e.g., B3LYP method)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations due to its balance of accuracy and computational cost.

In the study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, the B3LYP method was employed to optimize the molecular geometry and predict various properties of the compound. This level of theory has been shown to provide results that are in good agreement with experimental data for similar organic molecules. The calculations were performed to understand the molecule's behavior in different environments, providing a comprehensive theoretical characterization.

Basis Set Optimization and Selection

The choice of a basis set is crucial in quantum chemical calculations as it describes the atomic orbitals used to build the molecular orbitals. For the analysis of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, the 6-311++G(d,p) basis set was selected. This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.

The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity and proton affinity. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and energy predictions. This robust basis set ensures a reliable description of the molecular system.

Molecular Geometry and Electronic Structure Characterization

The molecular geometry and electronic structure are fundamental determinants of a compound's physical and chemical properties. Computational studies on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have provided detailed insights into these aspects.

Optimized Geometries in Different Media (Gas Phase, Aqueous Solution, DMSO)

The geometry of a molecule can be significantly influenced by its environment. Therefore, the structure of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol was optimized in the gas phase, as well as in aqueous and dimethyl sulfoxide (B87167) (DMSO) solutions using the Polarizable Continuum Model (PCM). The optimized structures in all three media were found to have C₁ symmetry.

The solvent environment was observed to have a noticeable effect on the bond lengths and angles of the molecule, highlighting the importance of considering solvent effects in computational studies. The comparison between the gas phase optimized structure and the experimental X-ray diffraction data showed good concordance, validating the computational method used.

Dipole Moments and Molecular Volumes

The dipole moment was found to increase in the presence of a solvent, with the highest value observed in water, which is consistent with its higher dielectric constant. Conversely, a contraction in the molecular volume was observed upon dissolution in both solvents, with a more significant contraction in DMSO. These findings suggest that the solvent plays a critical role in the molecule's stability and interactions.

Table 1: Calculated Total Energies, Dipole Moments, and Volumes of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol

PropertyGas PhaseAqueous SolutionDMSO Solution
Total Energy (Hartree)-744.97-744.99-744.99
Dipole Moment (Debye)3.865.895.46
Molecular Volume (ų)240.3239.9238.7

Data sourced from a study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability.

For 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, the HOMO-LUMO gap was calculated to be relatively low, suggesting a higher reactivity compared to similar compounds like chloroquine. The distribution of these frontier orbitals indicates that the imidazole (B134444) ring plays a significant role in the molecule's electronic properties. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide further quantitative measures of the molecule's reactivity.

Table 2: Calculated Reactivity Indices of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol

ParameterValue (eV)
HOMO Energy-5.98
LUMO Energy-1.82
Energy Gap (ΔE)4.16
Electronegativity (χ)3.90
Chemical Hardness (η)2.08
Electrophilicity Index (ω)3.66

Data sourced from a study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol.

Topological and Bonding Analyses

Topological and bonding analyses are crucial in understanding the electronic structure and stability of a molecule. These methods provide a detailed picture of electron density distribution, orbital interactions, and the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. In a study on a pyrazolo[3,4-g]isoquinoline derivative, which contains a quinoline-like core, NBO analysis was employed to investigate intramolecular noncovalent interactions. acs.org For quinoline-based systems, NBO analysis typically reveals significant delocalization of π-electrons across the aromatic rings. The nitrogen atom in the quinoline ring and the nitrogens in the imidazole ring are expected to have high electron densities, making them key sites for interactions.

The interaction between donor (filled) and acceptor (unfilled) orbitals leads to stabilization energies (E(2)) that quantify the extent of these interactions. For a molecule like Quinoline, 8-(1H-imidazol-1-yl)-, significant E(2) values would be expected for interactions involving the lone pairs of the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, indicating strong intramolecular charge transfer.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Quinoline Derivative Analogue

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N5π* (C1-C2)2.50.30.025
LP (1) N5π* (C3-C4)1.80.40.021
π (C7-C8)π* (N5-C6)20.10.20.065
π (C9-C10)π* (C7-C8)18.50.30.071

Note: Data is representative and based on typical values for similar heterocyclic systems. Actual values for Quinoline, 8-(1H-imidazol-1-yl)- would require specific calculations.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, characterizes chemical bonds based on the topology of the electron density. acs.org Key parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the bond critical point (BCP). A negative Laplacian (∇²ρ(r) < 0) indicates a covalent bond with shared electron density, while a positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. acs.org

In a study of a pyrazolo[3,4-g]isoquinoline derivative, AIM analysis was used to characterize intramolecular hydrogen bonds. acs.org For Quinoline, 8-(1H-imidazol-1-yl)-, AIM analysis would be expected to confirm the covalent nature of the C-C, C-H, C-N, and N-H bonds within the quinoline and imidazole rings. Furthermore, it would be instrumental in identifying and characterizing weaker intramolecular interactions, such as C-H···N hydrogen bonds.

Bond order is a measure of the number of chemical bonds between two atoms. In computational studies, it can be calculated using various methods, including Mulliken and Mayer bond order analyses. These studies provide insights into the strength and nature of the chemical bonds within a molecule. For quinoline derivatives, bond order analysis typically confirms the aromatic character of the rings, with C-C bond orders intermediate between single and double bonds. The C-N bonds within the quinoline and imidazole rings would also exhibit partial double bond character due to electron delocalization.

Intermolecular and Intramolecular Interaction Studies

The biological activity and solid-state properties of a molecule are heavily influenced by its intermolecular and intramolecular interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. tandfonline.comnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For various substituted quinoline derivatives, Hirshfeld surface analysis has revealed the importance of H···H, C···H, and N···H contacts in the crystal packing. nih.govnih.govresearchgate.net In a study of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the crystal packing was primarily dictated by H···H and H···F contacts. tandfonline.com For methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, H···H contacts were dominant, accounting for 43.8% of the Hirshfeld surface. nih.gov Given its structure, Quinoline, 8-(1H-imidazol-1-yl)- would likely exhibit significant H···H, C···H, and N···H contacts, with the potential for π-π stacking interactions between the quinoline and imidazole rings of adjacent molecules.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Representative Quinoline Derivatives

Contact Type6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline tandfonline.commethyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate nih.govN-(4-acetylphenyl)quinoline-3-carboxamide researchgate.net
H···HDominant43.8%Primary contributor
H···F/F···HSignificant--
C···H/H···C-14.3%-
N···H/H···NFavored14.1%-
C···CFavored--
O···H/H···O-9.9%-
F···FFavored--

Hydrogen bonds are crucial in determining the structure and function of chemical and biological systems. nih.gov Quinoline derivatives are known to participate in both intramolecular and intermolecular hydrogen bonding. nih.gov In 8-hydroxyquinoline (B1678124), an intramolecular hydrogen bond is observed. nih.gov For Quinoline, 8-(1H-imidazol-1-yl)-, the imidazole ring provides both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the other nitrogen atom). The quinoline nitrogen also acts as a hydrogen bond acceptor.

These features allow for the formation of extensive hydrogen-bonding networks in the solid state, which would significantly influence the crystal packing and physical properties of the compound. Intramolecularly, a weak C-H···N hydrogen bond between a C-H group on the quinoline ring and a nitrogen atom on the imidazole ring is also possible, which would contribute to the conformational preference of the molecule. Theoretical studies on various heteroaromatic rings have been conducted to predict their hydrogen-bond acceptor ability. acs.orgacs.org

Solvation Energy Calculations

The solvation behavior of quinoline-imidazole derivatives has been explored using computational methods to understand their stability and interactions in different solvent environments. These calculations are crucial for predicting the pharmacokinetic properties and biological activity of a compound, as solvation significantly influences molecular conformation and reactivity.

A notable study focused on the compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, referred to as DD1, a derivative of the core Quinoline, 8-(1H-imidazol-1-yl)- structure. nih.govnih.gov Researchers employed the Density Functional Theory (DFT) method with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the geometry of DD1 in the gas phase and in two different solvents: an aqueous solution and dimethyl sulfoxide (DMSO). nih.gov

The calculations revealed a significant difference in the solvation energy of DD1 in these two media. The solvation energy in the aqueous solution was found to be higher than in DMSO. nih.govnih.gov This suggests that the molecule has stronger interactions with the polar protic environment of water compared to the polar aprotic environment of DMSO. Furthermore, the study highlighted that the solvation energy of DD1 in an aqueous solution is greater than that of the antiviral drugs brincidofovir (B1667797) and chloroquine, indicating its favorable interaction with aqueous physiological environments. nih.govnih.gov

The total energies, dipole moments, and calculated solvation energies provide quantitative insight into the compound's behavior in solution. nih.gov

Table 1: Calculated Properties of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1)

Phase Total Energy (Hartree) Dipole Moment (Debye) Solvation Energy (kcal/mol)
Gas Phase -726.89 5.35 N/A
Aqueous Solution -726.92 7.89 -19.46
DMSO Solution -726.91 7.45 -13.81

Data sourced from theoretical calculations using the B3LYP/6-311++G(d,p) method. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the potential biological activity of Quinoline, 8-(1H-imidazol-1-yl)- derivatives at an atomic level. These computational techniques are widely used to predict how these compounds might interact with biological targets, such as enzymes and receptors.

Molecular Docking: Molecular docking studies have been performed to evaluate the binding modes and affinities of quinoline-imidazole derivatives with various protein targets. For instance, the derivative 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) was docked into the active sites of SARS-CoV-2 main protease (Mpro, PDB ID: 6Y84) and a human cell receptor (PDB ID: 6WCF). nih.govnih.gov The results of these docking studies suggested that DD1 could act as a potential agent against these viral protein targets. nih.govnih.gov In other research, various quinoline derivatives have been docked against the allosteric site of the SARS-CoV-2 Mpro enzyme (PDB ID: 6LU7), revealing hydrogen bonding and π-interactions with key amino acid residues like His41, His164, and Glu166. nih.gov Similarly, modeling studies have explored the recognition profiles of quinoline derivatives within the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase binding pocket to assess their potential as antitumor agents. researchgate.net

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior and stability of the ligand-protein complexes predicted by docking, molecular dynamics (MD) simulations are often employed. An MD simulation of a quinoline derivative (compound 5) complexed with the SARS-CoV-2 protease was conducted to analyze its stability over time. nih.gov Key parameters evaluated during the simulation include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To measure the flexibility of individual amino acid residues. nih.gov

Solvent Accessible Surface Area (SASA): To evaluate changes in the solvent-exposed surface of the complex, indicating how the ligand binding might alter the protein's interaction with the solvent. nih.gov

Radius of Gyration (Rg): To analyze the compactness of the complex. nih.gov

The analysis of these parameters for the protease-quinoline derivative complex indicated stability comparable to that of a reference drug complex. nih.gov The simulations also confirmed strong intermolecular hydrogen bonding between the ligand and protein residues such as Glu166 and Gln189, validating the initial docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been used to design novel quinoline-based telomerase inhibitors. nih.gov These models correlate the three-dimensional properties of molecules with their biological activity, providing insights that can guide the design of more potent compounds. The results from QSAR models are often supported by molecular docking, which can confirm that designed ligands show similar interactions to those predicted by the QSAR contour maps. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
Quinoline, 8-(1H-imidazol-1-yl)-
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol
Chloroquine

Coordination Chemistry and Ligand Design with Quinoline, 8 1h Imidazol 1 Yl Derivatives

Quinoline-Imidazole Hybrid Systems as Chelating Ligands

Quinoline-imidazole hybrid molecules are recognized as privileged structures in medicinal chemistry and materials science. researchgate.netresearchgate.netmdpi.com The fusion of the quinoline (B57606) and imidazole (B134444) rings within a single molecular framework offers a unique combination of properties, with the imidazole group providing enzyme inhibitory potential and the quinoline core offering biological versatility. researchgate.net These systems primarily function as N,N-bidentate ligands, where the nitrogen atoms from both the quinoline and imidazole rings coordinate to a central metal ion. rsc.orgnih.gov This chelation results in the formation of stable metallacycles, a fundamental aspect of their coordination chemistry.

The chelating behavior of these ligands is influenced by the nature and position of substituents on both the quinoline and imidazole rings. For instance, the presence of a hydroxyl group at the 8-position of the quinoline ring, as seen in 8-hydroxyquinoline (B1678124) derivatives, introduces an additional coordination site, enabling N,O-chelation. researchgate.netekb.eg The versatility of these hybrid systems allows for the design of ligands with tailored electronic and steric properties, influencing the geometry and reactivity of the resulting metal complexes.

The development of imidazole-based N,N-bidentate ligands has been a crucial focus in the field, with researchers designing series of readily available ligands that demonstrate high efficiency in catalytic applications. rsc.orgnih.gov The strategic combination of these two heterocyclic systems provides a powerful tool for the rational design of chelating ligands with diverse applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-imidazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, often a 1:2 metal-to-ligand ratio, can lead to the formation of complexes with varying coordination numbers and geometries. researchgate.net

A variety of transition metal complexes involving quinoline-imidazole type ligands have been synthesized and characterized. For example, a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes have been prepared using a novel 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol ligand (PBIQ). researchgate.net Similarly, mixed ligand complexes incorporating 8-hydroxyquinoline and an imidazole derivative have been synthesized with Cu(II), Ni(II), and Pd(II). ekb.eg

The characterization of these newly synthesized complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Elemental Analysis (C, H, N): To determine the empirical formula of the complexes. ekb.egresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netekb.egresearchgate.net For instance, a shift in the C=N stretching vibration can indicate coordination of the imine nitrogen. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry. researchgate.netekb.egresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution. ekb.egresearchgate.netnih.gov

Mass Spectrometry: To confirm the molecular weight of the complexes. ekb.egresearchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. nih.gov

These characterization techniques are essential for confirming the successful synthesis of the desired metal complexes and for understanding their structural and electronic properties.

Metal-Ligand Interactions and Coordination Geometry (e.g., Octahedral)

The interaction between the metal ion and the quinoline-imidazole ligand is primarily a coordinate covalent bond, where the nitrogen atoms of the ligand donate lone pairs of electrons to the vacant orbitals of the metal ion. In some cases, other atoms like oxygen can also participate in coordination. researchgate.net The nature of these interactions and the steric and electronic properties of the ligand dictate the resulting coordination geometry of the metal complex.

A common coordination geometry observed for metal complexes with quinoline-imidazole type ligands is octahedral . researchgate.netekb.eg In an octahedral geometry, the central metal ion is coordinated to six ligands. For example, in complexes with a 1:2 metal-to-ligand ratio where the ligand is bidentate, two ligand molecules occupy four coordination sites, and the remaining two sites can be filled by solvent molecules or other anions, resulting in a distorted octahedral geometry. researchgate.net Research on mixed ligand complexes with 8-hydroxyquinoline and an imidazole derivative has shown evidence for octahedral geometries for Cu(II) and Ni(II) complexes. ekb.eg

Other coordination geometries are also possible, depending on the metal ion, the specific ligand structure, and the reaction conditions. For instance, square planar and tetrahedral geometries have also been reported for related complexes. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide deeper insights into the optimized geometrical structures and the nature of metal-ligand bonding. researchgate.net

The table below summarizes the coordination geometries observed in some metal complexes with related quinoline and imidazole-based ligands.

Metal IonLigand TypeCoordination GeometryReference
Cu(II)8-HydroxyquinolineOctahedral researchgate.net
Ni(II)8-HydroxyquinolineOctahedral researchgate.net
Cu(II)8-Hydroxyquinoline & Imidazole DerivativeOctahedral ekb.eg
Ni(II)8-Hydroxyquinoline & Imidazole DerivativeOctahedral ekb.eg
Pd(II)8-Hydroxyquinoline & Imidazole DerivativeSquare Planar ekb.eg
Co(II)Imidazole DerivativeTetrahedral researchgate.net
Ni(II)Imidazole DerivativeTetrahedral researchgate.net
Zn(II)Imidazole DerivativeTetrahedral researchgate.net

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The versatile coordination behavior of quinoline-imidazole based ligands makes them excellent candidates for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). fau.denih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. nih.gov

Imidazole and its derivatives are particularly effective in forming porous MOF structures. researchgate.net The nitrogen atoms of the imidazole ring act as effective connecting points for metal ions, facilitating the formation of robust frameworks. researchgate.net When incorporated into a quinoline scaffold, the resulting hybrid ligand can lead to the formation of MOFs with unique topologies and functionalities.

The synthesis of these materials often involves solvothermal reactions, where the metal salt and the ligand are heated in a solvent. rsc.org The choice of the metal ion, the ligand, and any auxiliary ligands can influence the final structure and properties of the coordination polymer or MOF. rsc.org For example, four new MOFs have been synthesized using a tetra(1H-imidazol-1-yl)-biphenyl ligand with different metal ions and auxiliary multicarboxylates, resulting in frameworks with varying dimensionalities and topologies. rsc.org

Coordination polymers based on imidazole-containing ligands have been shown to form one-dimensional chains, which can be further interlinked through hydrogen bonding to create higher-dimensional structures. nih.gov The modular nature of MOF synthesis allows for the rational design of materials with specific pore sizes, surface areas, and chemical functionalities, making them promising for applications in gas storage and separation, catalysis, and sensing. nih.gov

The table below provides examples of MOFs and coordination polymers constructed from imidazole-based ligands.

LigandMetal Ion(s)Resulting StructureKey FeatureReference
3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenylZn(II), Co(II)3D FrameworksVaried topologies based on auxiliary ligands rsc.org
5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acidCu(II)1D Coordination PolymerChains linked by hydrogen bonds nih.gov
Imidazole-based carboxylate ligandsMn(II), Zn(II), Co(II)3D MOFs and Coordination PolymersCompact structures and interdigitating polymer strands fau.de

Catalytic Applications of Quinoline, 8 1h Imidazol 1 Yl and Its Metal Complexes

Heterogeneous Catalysis Using Quinoline-Imidazole Systems

Heterogeneous catalysis offers advantages in catalyst separation and reusability. Quinoline (B57606) and imidazole (B134444) derivatives have been incorporated into heterogeneous catalytic systems, often by immobilizing them or their metal complexes on solid supports.

For instance, palladium nanoaggregates stabilized on an alumina (B75360) matrix ([Pd/Al₂O₃]) have been developed as an efficient and reusable heterogeneous nanocatalyst. google.com This system has been successfully used for the acceptorless dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols to produce imidazolones, which are important heterocyclic compounds. google.com While not containing a quinoline group, this demonstrates the utility of imidazole-related structures in heterogeneous catalysis.

In a different approach, zeolite-based catalysts, specifically ZnCl₂/Ni-USY-acid, have been employed for the gas-phase synthesis of quinolines from aniline (B41778) and various C1–C4 alcohols. rsc.org The study found that the total yield of quinolines was directly related to the relative content of Lewis acid sites on the catalyst. rsc.org Furthermore, quinoline-polyoxometalate conglomerates have been investigated as efficient heterogeneous catalysts for visible-light-mediated Minisci reactions, showcasing the versatility of quinoline-based materials in photocatalysis. researchgate.net

These examples underscore the potential for creating robust heterogeneous catalysts by anchoring quinoline-imidazole type ligands onto solid supports like alumina, zeolites, or polymers, combining the ligand's coordination properties with the practical benefits of heterogeneous systems.

Homogeneous Catalysis

In homogeneous catalysis, quinoline-based ligands have been instrumental in developing soluble metal complexes that catalyze a variety of organic transformations with high activity and selectivity.

A notable example involves quinoline pyridine(imine) (QPI) iron complexes. These have proven to be competent catalysts for the hydrovinylation of butadiene with ethylene, showing high selectivity for the hexa-1,4-diene isomer. scinito.ai The synthesis and characterization of these iron dichloride complexes and their subsequent conversion to catalytically active methyl derivatives have been described. scinito.ainih.gov

Another area of application is the hydrogenation of quinolines themselves to form 1,2,3,4-tetrahydroquinolines, which are valuable structural motifs. A bench-stable tungsten-based pre-catalyst, [WCl(η⁵-Cp)(CO)₃], has been shown to effectively catalyze this transformation under hydrogen pressure in the presence of a Lewis acid. nih.gov This method avoids the need for expensive and sensitive phosphine (B1218219) ligands. nih.gov

The following table summarizes the optimization of a palladium-catalyzed C-H arylation reaction, illustrating a typical homogeneous catalytic process involving a quinoline derivative as a directing group.

Table 1: Optimization of Pd-Catalyzed C-H Arylation of Substrate 3 with 4-Iodoanisole Reaction involving an 8-aminoquinoline (B160924) directing group, structurally related to the target compound.

Entry Additive(s) Solvent Temp (°C) Time (h) Yield (%)
1 None Dioxane 100 24 48
2 NaOAc Dioxane 100 24 60
3 K₂CO₃ Dioxane 100 24 35
4 NaOAc Toluene 100 24 55
5 NaOAc DCE 100 24 65

Data sourced from a study on 8-aminoquinoline-directed C-H arylation. researchgate.net

Role as Ligands in Transition Metal-Catalyzed Reactions

The fundamental role of Quinoline, 8-(1H-imidazol-1-yl)- and its analogs in catalysis is to act as a ligand, coordinating to a central metal ion to form a catalytically active complex. The nitrogen atoms in both the quinoline and imidazole rings act as donor sites, allowing the molecule to function as a bidentate "pincer" or chelating ligand. This chelation effect typically enhances the stability and defines the geometry of the resulting metal complex.

Quinoline-based ligands have been used to create complexes with a wide range of transition metals, including palladium, iron, ruthenium, osmium, copper, and zinc. google.comresearchgate.netscinito.airesearchgate.net For example, 2-(1H-benzo[d]imidazol-2-yl)quinolines have been used as ligands for transition metals. researchgate.net Iron complexes featuring quinoline pyridine(imine) ligands have been synthesized and fully characterized, including by X-ray diffraction, revealing their specific molecular structures. scinito.ainih.gov

The presence of the chelating nitrogen atom in substrates like 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, which is a key step in enabling the selective C-H functionalization of the methyl group. nih.gov Similarly, a new ligand, 8-sulfonyl-(1-pyrazolyl)-quinoline, which combines quinoline and pyrazole (B372694) (an isomer of imidazole), reacts with silver salts to form discrete metal complexes where the ligand coordinates to the silver center. rsc.org The design of such ligands is crucial, as their electronic and steric properties directly influence the reactivity, selectivity, and stability of the catalyst.

Mechanistic Aspects of Catalytic Processes

Understanding the reaction mechanism is key to optimizing catalytic performance. For quinoline-imidazole type complexes, mechanistic studies often reveal intricate pathways.

In the case of the quinoline pyridine(imine) iron-catalyzed hydrovinylation, combined data from magnetometry, Mössbauer spectroscopy, and DFT calculations suggest that the active species are high-spin iron(II) complexes antiferromagnetically coupled to a chelate radical anion. scinito.ai The catalytic cycle may involve steps like ligand-to-ligand hydrogen transfer (LLHT) or oxidative addition/reductive elimination from a putative iron-butadiene intermediate. scinito.ai

For palladium-catalyzed reactions, such as the dehydrogenative condensation to form imidazolones, kinetic studies have been performed. google.com It was determined that the reaction is first order with respect to the urea, the diol, and the palladium catalyst, suggesting that all three components are involved in the rate-determining step. google.com The detection of H₂ formation confirms a dehydrogenative mechanism. google.com

In scandium-catalyzed C-H alkylation of imidazoles, DFT studies have elucidated a plausible mechanism involving the deprotonative activation of the imidazole C2–H bond by the catalyst. acs.org This is followed by an intramolecular cyclization, and the regeneration of the catalyst is the rate-determining step. acs.org Such computational insights are invaluable for understanding catalyst activity and for the rational design of new, more efficient catalysts.

Supramolecular Chemistry and Advanced Material Applications of Quinoline, 8 1h Imidazol 1 Yl Derivatives

Non-Covalent Interactions in Supramolecular Assembly

The assembly of Quinoline (B57606), 8-(1H-imidazol-1-yl)- derivatives into larger, ordered structures is governed by a variety of non-covalent interactions. These weak forces, including C-H...π interactions, π-π stacking, and hydrogen bonding, are highly directional and play a crucial role in determining the final supramolecular architecture.

C-H...π interactions, where a carbon-hydrogen bond acts as a weak acid to interact with the electron cloud of an aromatic π-system, are prevalent in the crystal structures of quinoline-based compounds. In derivatives of Quinoline, 8-(1H-imidazol-1-yl)-, the aromatic C-H bonds of both the quinoline and imidazole (B134444) rings can interact with the π-systems of adjacent molecules. These interactions, though individually weak, collectively contribute to the stability and dimensionality of the resulting supramolecular frameworks. For instance, the presence of a pyrazolyl ring, which is structurally similar to an imidazole ring, in a quinoline derivative has been shown to facilitate additional C-H...π interactions between the aromatic rings, leading to the formation of dimeric and higher-order structures. rsc.org

The planar aromatic nature of both the quinoline and imidazole rings in Quinoline, 8-(1H-imidazol-1-yl)- makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a major driving force in the self-assembly of these molecules. The extent and geometry of π-π stacking can be influenced by the presence of substituents on the quinoline or imidazole rings. In metal complexes of functionalized quinoline-based ligands, π-π stacking is a common feature, occurring in a significant percentage of reported structures. rsc.org This type of interaction can lead to the formation of discrete dimeric species or be extended in one or more dimensions to create higher dimensionality networks. rsc.org

Hydrogen bonding plays a pivotal role in directing the supramolecular assembly of Quinoline, 8-(1H-imidazol-1-yl)- derivatives, particularly when functional groups capable of hydrogen bonding are present. The imidazole ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor. Furthermore, derivatives can be synthesized to include hydrogen bond donor groups. For example, the synthesis of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol introduces a hydroxyl group, which can form strong intramolecular O-H···N hydrogen bonds. nih.gov In the solid state, such interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. In metal complexes, hydrogen bonding between amide functionalities and lattice solvent molecules has been observed to connect polymeric chains. researchgate.net

Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Supramolecular Structures

The interplay of the aforementioned non-covalent interactions allows for the construction of diverse supramolecular architectures with varying dimensionalities. The final structure is a result of a delicate balance between these forces.

One-Dimensional (1D) Structures: Linear chains are often formed through the propagation of a single type of interaction, such as head-to-tail π-π stacking or a repeating hydrogen bonding motif.

Two-Dimensional (2D) Structures: Sheet-like architectures can arise from the extension of interactions in two directions. For example, 1D chains linked by weaker interactions like C-H...π or van der Waals forces can form 2D layers.

Three-Dimensional (3D) Structures: Complex 3D frameworks are formed when 1D chains or 2D sheets are interconnected through a network of non-covalent bonds. The combination of π-π stacking, hydrogen bonding, and C-H...π interactions is often responsible for the formation of these intricate structures. rsc.orgresearchgate.net

The synthesis of metal complexes with Quinoline, 8-(1H-imidazol-1-yl)- derivatives can also lead to the formation of higher-dimensional structures. For instance, the use of silver(I) with quinoline-based ligands has been shown to produce discrete dimeric species that can further self-assemble into more complex architectures through extended π-π stacking or a combination of π-π stacking and C-H...π interactions. rsc.org

Optical Materials and Fluorescent Probes

Quinoline and its derivatives are well-known for their unique photophysical properties, making them attractive candidates for applications in optical materials and as fluorescent probes. The rigid, planar structure and extended π-conjugation of the quinoline ring system are conducive to fluorescence.

The fluorescence of 8-hydroxyquinoline (B1678124) is known to be weak due to excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen of the pyridine (B92270) ring. scispace.com However, upon chelation with metal ions, the fluorescence emission is often greatly enhanced due to increased molecular rigidity. scispace.com This property is the basis for the development of fluorescent chemosensors for the detection of various metal ions.

Derivatives of Quinoline, 8-(1H-imidazol-1-yl)- have been investigated for their potential as fluorescent sensors. For example, a simple amide compound derived from quinoline-2-carboxylic acid and a benzimidazole-containing aniline (B41778) was developed as a selective fluorescent sensor for copper(II) ions. rsc.org The sensing mechanism involved fluorescence quenching upon binding of Cu2+. rsc.org Furthermore, the resulting complex could then act as a sensor for sulfide (B99878) anions. rsc.org Similarly, other quinoline-based fluorescent sensors have been designed for the detection of ions such as zinc. mdpi.com The introduction of an imidazole moiety can further tune the photophysical properties and binding selectivity of these sensors. For instance, a novel light-emitting material, 2-(4-imidazolylstyryl)-8-quinolinol, and its zinc complex have been synthesized, demonstrating good photoluminescence properties influenced by the extended π-conjugation. researchgate.net

Derivative Target Analyte Sensing Mechanism Detection Limit
Amide of quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)anilineCu²⁺Fluorescence quenching2.2 x 10⁻⁷ M
Amide of quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline-Cu²⁺ complexS²⁻---4.6 x 10⁻⁷ M
2-(4-imidazolylstyryl)-8-quinolinol zinc complex---PhotoluminescenceNot specified

This table presents data on fluorescent sensing applications of quinoline-imidazole derivatives.

Applications in Corrosion Inhibition Studies

The ability of organic molecules containing heteroatoms like nitrogen and oxygen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Quinoline derivatives, particularly those containing additional heteroatomic functional groups, have been extensively studied for their anti-corrosion properties.

Derivatives of Quinoline, 8-(1H-imidazol-1-yl)- have shown significant promise as corrosion inhibitors for mild steel in acidic environments. For instance, two imidazole derivatives grafted on 8-hydroxyquinoline, namely 5-((2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (HDIQ) and 5-((2-([1,1´-diphenyl]-4-yl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (BDIQ), were found to be effective corrosion inhibitors for carbon steel in a hydrochloric acid solution. najah.edu Their inhibitory efficiency increased with concentration, reaching up to 90.8% for HDIQ at 10⁻³ M. najah.edu The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm, and potentiodynamic polarization studies indicated that they act as mixed-type inhibitors. najah.eduresearchgate.net

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of nitrogen and oxygen atoms and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%) Concentration (M)
HDIQCarbon SteelHCl90.810⁻³
BDIQCarbon SteelHCl87.510⁻³
5-{[(4-Dimethylamino-benzylidene)-amino]-methyl}-quinolin-8-ol (MABQ)Mild Steel1 M HCl95.810⁻³

This table summarizes the corrosion inhibition performance of selected quinoline-imidazole derivatives.

Chemosensor Development for Non-Biological Targets

The development of chemosensors for the detection of non-biological targets, such as metal ions and anions, is a burgeoning area of research, driven by the need for sensitive and selective monitoring in environmental and industrial contexts. Derivatives of Quinoline, 8-(1H-imidazol-1-yl)- have emerged as promising candidates for the design of such sensors due to the inherent coordination properties of the quinoline and imidazole moieties. The nitrogen atoms in both the quinoline and imidazole rings can act as binding sites for various analytes, leading to detectable changes in their photophysical properties, such as color and fluorescence.

Research into quinoline-based chemosensors has demonstrated their efficacy in detecting a range of metal ions. While specific studies on Quinoline, 8-(1H-imidazol-1-yl)- are limited, the extensive investigation of structurally similar 8-aminoquinoline (B160924) and 8-hydroxyquinoline derivatives provides a strong basis for predicting its potential. These derivatives are known to form stable complexes with metal ions, resulting in significant changes in their fluorescence profiles. For instance, the chelation of a metal ion can enhance the fluorescence intensity through a mechanism known as chelation-enhanced fluorescence (CHEF) or cause a shift in the emission wavelength.

The imidazole group, on the other hand, is a well-established component in sensors for both cations and anions. Imidazole-based fluorescent sensors have been successfully developed for the detection of species like cyanide (CN⁻) and mercury (Hg²⁺). The sensing mechanism often involves the interaction of the analyte with the imidazole nitrogen, leading to a modulation of the sensor's electronic properties and a corresponding change in its fluorescence emission.

The combination of the quinoline fluorophore and the imidazole binding site in Quinoline, 8-(1H-imidazol-1-yl)- is expected to yield chemosensors with high sensitivity and selectivity. The rigid structure of the molecule can minimize non-radiative decay pathways upon analyte binding, leading to a more pronounced fluorescence response.

While direct research on the chemosensory applications of Quinoline, 8-(1H-imidazol-1-yl)- for non-biological targets is not extensively documented, studies on closely related quinoline and imidazole derivatives provide valuable insights into its potential.

Metal Ion Detection:

Derivatives of 8-aminoquinoline have been widely explored as fluorescent probes for zinc ions (Zn²⁺). researchgate.net The mechanism often involves the inhibition of photoinduced electron transfer (PET) upon coordination of the metal ion to the nitrogen atoms of the quinoline and the amino group. This inhibition "turns on" the fluorescence of the quinoline core. For example, a Schiff base derivative of 8-aminoquinoline has been shown to exhibit a 101-fold enhancement in fluorescence emission upon binding to Zn²⁺, with a detection limit of 72 nM. nanobioletters.com Similarly, other 8-aminoquinoline-based sensors have demonstrated high selectivity for Zn²⁺ over other biologically and environmentally relevant metal ions. nanobioletters.com

Quinoline-based fluorescent sensors have also been developed for other heavy metal ions. A novel mono Schiff base of a quinoline derivative was designed for the selective detection of lead ions (Pb²⁺) with a colorimetric sensitivity of 1.2 × 10⁻⁶ M and a fluorescent sensitivity of 9.9 × 10⁻⁷ M. dovepress.com The binding of Pb²⁺ to the sensor induced a noticeable color change and a significant quenching of its fluorescence. dovepress.com

The chelating properties of the 8-hydroxyquinoline scaffold are well-established, forming stable complexes with a wide range of metal ions. researchgate.net This suggests that Quinoline, 8-(1H-imidazol-1-yl)-, which shares the quinoline core, would also exhibit strong binding affinities for various metal cations. The imidazole moiety can further contribute to the coordination and selectivity for specific metal ions.

Anion Detection:

The imidazole unit is a key component in the design of anion sensors. Imidazole-based fluorescent receptors have been synthesized for the selective detection of anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). researchgate.net The sensing mechanism can involve hydrogen bonding interactions between the N-H of the imidazole and the anion, or a deprotonation of the imidazole ring, both of which can lead to a colorimetric or fluorescent response.

For instance, certain imidazole-based fluorescent receptors exhibit a color change from yellow to orange or pink in the presence of F⁻, AcO⁻, and CN⁻ ions. researchgate.net Quinoline-based thiosemicarbazones have also been developed as colorimetric chemosensors for fluoride and cyanide ions, demonstrating the versatility of the quinoline scaffold in anion recognition. nih.gov

Based on these findings, it is highly probable that Quinoline, 8-(1H-imidazol-1-yl)- and its derivatives could be effective chemosensors for various non-biological targets. The combined presence of the quinoline fluorophore and the imidazole binding site offers a versatile platform for the design of both "turn-on" and "turn-off" fluorescent sensors, as well as colorimetric probes.

Compound ClassTarget AnalyteSensing MechanismDetection LimitReference
8-Aminoquinoline DerivativeZn²⁺Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) Inhibition72 nM nanobioletters.com
Quinoline Schiff BasePb²⁺Fluorescence Quenching, Colorimetric Change9.9 x 10⁻⁷ M (Fluorescent) dovepress.com
Imidazole-based ReceptorF⁻, AcO⁻, CN⁻Colorimetric Change, Fluorescence ChangeNot Specified researchgate.net
Quinoline ThiosemicarbazoneF⁻, CN⁻Colorimetric ChangeNot Specified nih.gov

Molecular Level Interactions and Mechanistic Studies with Biological Systems Non Clinical Focus

Molecular Docking Simulations with Protein Targets

Molecular docking simulations have been instrumental in predicting the binding affinities and conformations of 8-(1H-imidazol-1-yl)quinoline derivatives within the active sites of various protein targets. These computational studies provide a rational basis for understanding their inhibitory potential.

A notable derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (referred to as DD1), was investigated as a potential agent against SARS-CoV-2. nih.gov Docking studies were performed using AutoDock Vina to explore its interaction with the viral main protease (Mpro), also known as 3CLpro, from COVID-19 (PDB IDs: 6WCF and 6Y84). nih.gov The simulations predicted that the DD1 molecule could be a potential agent against these viral receptors, indicating favorable binding within their active sites. nih.gov

In another study, novel 1,2,4-triazine-quinoline hybrids were designed as potential anti-inflammatory agents. Molecular docking was employed to understand their interaction with cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. The docking study for the most potent dual inhibitor from this series, hybrid 8e , revealed strong binding affinity within the active sites of both COX-2 and 15-LOX, corroborating the in vitro inhibition data. nih.gov

Ligand-Protein Binding Mode Analysis

Analysis of the ligand-protein binding modes from docking simulations reveals the specific molecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For the derivative 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), the imidazole (B134444) ring was suggested to play a crucial role in its chemical properties. nih.gov The presence of donor (-OH) and acceptor (O and N) groups in the structure is critical for its interactions. nih.gov In its docking with SARS-CoV-2 main protease receptors (6WCF and 6Y84), the analysis aimed to explore the specific binding modes at the active sites to explain its potential inhibitory action. nih.gov

In the case of the 1,2,4-triazine-quinoline hybrid 8e , the docking analysis provided a detailed view of its binding within the COX-2 active site. This analysis helped to ensure and rationalize the favored binding affinity observed in experimental assays. nih.gov Similarly, its interaction with the 15-LOX active site was modeled to understand the structural basis for its potent inhibition of this enzyme. nih.gov

Table 1: Predicted Binding Interactions from Molecular Docking Studies

Compound/DerivativeProtein TargetKey Interacting Residues (Predicted)Interaction TypesSource
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1)SARS-CoV-2 Mpro (6WCF, 6Y84)Specific residues within the active siteHydrogen bonding, Hydrophobic interactions nih.gov
Hybrid 8e (1,2,4-triazine-quinoline)COX-2Active site residuesFavorable binding interactions nih.gov
Hybrid 8e (1,2,4-triazine-quinoline)15-LOXActive site residuesFavorable binding interactions nih.gov

Biophysical Characterization of Molecular Interactions (e.g., Topoisomerase 1 Trapping)

While various quinoline (B57606) derivatives are recognized as topoisomerase inhibitors, specific biophysical studies detailing the interaction mechanism, such as Topoisomerase I (Topo I) trapping, for 8-(1H-imidazol-1-yl)quinoline derivatives are not extensively detailed in the available literature. Generally, Topo I inhibitors act by stabilizing the covalent complex formed between the enzyme and DNA. nih.gov This "trapping" of the Topo I-DNA cleavage complex prevents the re-ligation of the DNA strand, leading to single-strand breaks that can be converted into cytotoxic double-strand breaks during DNA replication. nih.gov DNA topoisomerases are nuclear enzymes essential for managing DNA topology during critical cellular processes like replication and transcription. nih.gov While compounds like camptothecin (B557342) are classic examples of Topo I inhibitors that function via this trapping mechanism, further biophysical characterization is needed to confirm if 8-(1H-imidazol-1-yl)quinoline derivatives operate similarly. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives containing the quinoline and imidazole scaffolds, several SAR studies have provided valuable insights.

In the development of inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR), a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides were synthesized. This study highlighted that replacing the pyrimidine (B1678525) system in the established drug Imatinib with an imidazole ring resulted in compounds with potent inhibitory activity against PDGFR, demonstrating a successful bioisosteric replacement. nih.gov

Another study focused on phenylacetamide-1H-imidazol-5-one variants explored how structural changes impact kinase inhibition profiles. The research was based on replacing parts of a biphenyl (B1667301) system with a heterocyclic ring, leading to compounds with a clear SAR profile and potent anticancer activities in cell-based assays. frontiersin.org This underscores the significance of the imidazole moiety in designing kinase inhibitors. frontiersin.org

For 8-hydroxy-quinoline derivatives, the 8-hydroxy-quinoline moiety itself is often considered a crucial pharmacophore for activity. Molecular modeling of certain derivatives targeting Pim-1 kinase suggested that this scaffold's interaction with key residues like Asp186 and Lys67 within the ATP-binding pocket is responsible for their kinase inhibitory potency.

Enzymatic Inhibition Mechanisms

Derivatives of 8-(1H-imidazol-1-yl)quinoline have been investigated as inhibitors of several key enzymes implicated in various diseases.

Topoisomerase I: Certain classes of quinoline derivatives, such as pyrazolo[4,3-f]quinolines, have been identified as inhibitors of Topoisomerase I and IIα. nih.gov These enzymes are validated targets in cancer therapy due to their role in relieving torsional strain in DNA. nih.gov However, specific inhibitory data for 8-(1H-imidazol-1-yl)quinoline against Topo I remains to be fully elucidated.

COX-2 and 15-Lipoxygenase: A series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated as dual inhibitors of COX-2 and 15-LOX. nih.gov These hybrids displayed potent COX-2 inhibition, with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov For instance, hybrid 8e was identified as the most potent and selective dual inhibitor. nih.gov The same series also showed significant inhibitory activity against the 15-LOX enzyme. nih.gov This dual inhibition is a point of interest for developing anti-inflammatory agents.

PDGFRβ-TK: In a study on bioisosterism, the replacement of a pyrimidine ring with an imidazole ring led to the creation of potent inhibitors of PDGFR tyrosine kinase. nih.gov A series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides exhibited inhibitory activity on PDGFR similar to that of Imatinib. nih.gov The lead compound from this series, 9e , showed an IC50 value of 0.2 µM. nih.gov Importantly, this activity was selective, as the compounds did not affect the closely related FLT3 receptor tyrosine kinase. nih.gov

Table 2: Enzymatic Inhibition Data for Quinoline and Imidazole Derivatives

Compound/Derivative SeriesEnzyme TargetKey Finding (IC₅₀)SelectivitySource
Hybrid 8e (1,2,4-triazine-quinoline)COX-20.047 µMSelectivity Index (SI) = 265.9 nih.gov
Hybrid 8e (1,2,4-triazine-quinoline)15-LOX1.81 µMDual inhibitor with COX-2 nih.gov
Compound 9e (N-phenyl-imidazol-2-yl-amine derivative)PDGFRβ-TK0.2 µMInactive against FLT3 nih.gov
Imatinib (Reference)PDGFRβ-TK0.3 µMInactive against FLT3 nih.gov
Celecoxib (Reference)COX-20.045 µMSelectivity Index (SI) ~ 326 nih.gov

Future Perspectives and Emerging Research Avenues for Quinoline, 8 1h Imidazol 1 Yl

Development of Advanced Synthetic Methodologies

The current synthesis of 8-(1H-imidazol-1-yl)quinoline has been achieved using established procedures, such as the Zhang modified method for 1-arylimidazole synthesis. ajol.info This involves reacting 8-aminoquinoline (B160924) with glyoxal (B1671930), followed by treatment with ammonium (B1175870) chloride, formaldehyde (B43269), and phosphoric acid. ajol.info However, this route is known to produce low yields, often around 20%, which is a common issue for many 1-aromatic substituted imidazoles. ajol.info Future research will likely focus on developing more efficient and versatile synthetic protocols.

Emerging strategies that could be adapted for this compound include:

Multi-component Reactions (MCRs): Reactions like the Betti reaction, which has been successfully used to synthesize other 8-hydroxyquinoline (B1678124) derivatives, offer a pathway to create complex molecules in a single step, improving atom economy and efficiency. rsc.org Similarly, the Povarov reaction (an inverse-electron-demand aza-Diels-Alder reaction) provides a robust method for synthesizing substituted 8-aminoquinolines from simple starting materials, an approach that could be modified for imidazole-containing analogues. rsc.org

Oxidative Annulation: Advanced strategies involving the C-H functionalization of quinoline (B57606) are becoming increasingly prevalent. doaj.orgmdpi.com These methods avoid the need for pre-functionalized starting materials. Techniques such as copper-catalyzed [3+2+1] annulation, used to create 8-acylquinolines, could be conceptually adapted to introduce the imidazole (B134444) ring or its precursors at the 8-position under mild conditions. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can often improve reaction yields, reduce reaction times, and enhance safety and scalability. Microwave-assisted procedures have been effectively used in the synthesis of other complex quinoline derivatives, such as benzothiazole–quinoline conjugates. nih.gov

Synthetic StrategyPotential Advantage for Quinoline, 8-(1H-imidazol-1-yl)-Relevant Precedent
Povarov Reaction Efficient construction of the quinoline core with substituents from simple precursors.Synthesis of substituted 8-aminoquinolines. rsc.org
Copper-Catalyzed Annulation Direct C-H functionalization at the 8-position under mild conditions.Synthesis of 8-acylquinolines. mdpi.com
Betti Reaction One-pot synthesis for creating complex derivatives.Synthesis of 8-hydroxyquinoline inhibitors. rsc.org
Microwave-Assisted Synthesis Reduced reaction times and potentially higher yields.Synthesis of benzothiazole–quinoline conjugates. nih.gov

Exploration of Novel Catalytic Systems

Catalysis is central to the modern synthesis of quinoline derivatives. doaj.orgmdpi.com While traditional methods exist, the future lies in discovering and optimizing novel catalytic systems to improve the synthesis of Quinoline, 8-(1H-imidazol-1-yl)- and its analogues in terms of yield, selectivity, and environmental impact.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites, presents a significant opportunity. For instance, ZnCl2/Ni-USY-acid catalysts have demonstrated effectiveness in synthesizing quinolines from aniline (B41778) and alcohols under gas-phase conditions. rsc.org The yield of quinolines in these systems is positively correlated with the Lewis acid site content of the catalyst. rsc.org Developing a heterogeneous system for the synthesis of 8-substituted quinolines could simplify product purification and catalyst recycling.

Transition Metal Catalysis: The C-H functionalization of quinoline can be achieved using various transition metals, including rhodium, ruthenium, and cobalt. doaj.orgmdpi.com Ligand-free cobalt-catalyzed cyclization and copper-catalyzed annulation reactions are particularly promising as they often proceed under mild conditions. mdpi.com Exploring a broader range of transition metal catalysts and ligands could unlock new, highly efficient pathways to Quinoline, 8-(1H-imidazol-1-yl)-.

Photocatalysis: Visible-light photocatalysis is an emerging green chemistry tool. Nickel quinolinethiolate complexes, analogues of the target compound, have been used for highly efficient photocatalytic hydrogen evolution, demonstrating the electronic potential of such scaffolds. wikipedia.org Applying photocatalytic methods to the C-N bond formation between quinoline and imidazole could offer a sustainable synthetic route.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. doaj.orgresearchgate.net For quinoline derivatives, these computational tools are already making an impact and hold immense potential for the future design of molecules like Quinoline, 8-(1H-imidazol-1-yl)-.

Predicting Reactivity and Site Selectivity: ML models, particularly artificial neural networks (ANN), are being developed to rapidly predict the site selectivity of C-H functionalization in quinoline derivatives. doaj.org These models can take simple inputs like SMILES strings, use quantum chemical descriptors, and predict which site is most likely to undergo a reaction, such as electrophilic substitution, with high accuracy (over 86% on external validation sets). doaj.org This capability can guide the synthetic planning for new derivatives of Quinoline, 8-(1H-imidazol-1-yl)-, saving significant time and resources.

Generative Models for Novel Structures: The combination of Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) allows for the de novo design of molecules with desired properties. researchgate.net Such systems could be trained to generate novel derivatives of Quinoline, 8-(1H-imidazol-1-yl)- optimized for specific functions, such as binding to a biological target or possessing specific material properties. researchgate.netmdpi.com

In Silico Screening and Property Prediction: Computational methods are routinely used to predict the properties of designed molecules. Molecular docking studies can predict binding affinity to proteins, as has been done for quinoline derivatives against SARS-CoV-2 protease and for analyzing anticancer activity. researchgate.netnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted, helping to identify promising candidates early in the design process. nih.govresearchgate.net

AI/ML ApplicationSpecific Goal for Quinoline, 8-(1H-imidazol-1-yl)-Reported Accuracy/Use Case
Artificial Neural Network (ANN) Predict regioselectivity of electrophilic substitution.93% accuracy on internal validation sets for quinoline derivatives. researchgate.net
Molecular Docking Predict binding interactions with biological targets (e.g., enzymes).Used to identify quinoline derivatives as potential protease inhibitors. nih.gov
Molecular Dynamics Simulation Analyze conformational stability and binding free energy of ligand-protein complexes.Confirmed stable binding of quinoline derivatives to SARS-CoV-2 protease. nih.gov
Generative Adversarial Network (GAN) Design novel derivatives with optimized physicochemical properties.Applied to design candidates for drug discovery and organic photovoltaics. researchgate.net

Novel Applications in Materials Science and Functional Devices

The unique structure of Quinoline, 8-(1H-imidazol-1-yl)-, which combines a metal-chelating 8-substituted quinoline core with a versatile imidazole ligand, opens up possibilities beyond traditional biological applications.

Fluorescent Probes and Sensors: Quinoline-imidazole hybrids are known to exhibit fluorescent properties. researchgate.net This intrinsic fluorescence could be harnessed to develop chemical sensors. The imidazole and quinoline nitrogens can act as binding sites for metal ions or other analytes, potentially leading to a detectable change in the fluorescence spectrum upon binding.

Medical Imaging Agents: Quinoline derivatives are being actively investigated as imaging agents for positron emission tomography (PET). mdpi.com Specifically, certain derivatives have shown high affinity and selectivity for detecting α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.com The structure of Quinoline, 8-(1H-imidazol-1-yl)- could serve as a scaffold for developing new PET tracers, where the molecule is radiolabeled to allow for non-invasive imaging.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of both the quinoline and imidazole rings to coordinate with metal ions makes this compound an excellent candidate for use as a ligand in the construction of coordination polymers or MOFs. These materials have applications in gas storage, catalysis, and separation science. The specific geometry and electronic properties of Quinoline, 8-(1H-imidazol-1-yl)- could lead to novel framework structures with unique functionalities.

Theoretical Predictions for Enhanced Chemical Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations are valuable for analyzing the electronic structure of molecules. For related quinoline-imidazole hybrids, DFT has been used to study the charge density distribution, which provides a qualitative measure of how a molecule might bind within the active site of an enzyme. researchgate.net Such studies on Quinoline, 8-(1H-imidazol-1-yl)- could reveal key electronic features, predict its reactivity in different chemical environments, and explain the stability of its metal complexes.

Predicting Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of complex organic reactions. This would be particularly useful for optimizing the advanced synthetic methodologies discussed in section 10.1. By understanding the transition states and intermediates, reaction conditions can be fine-tuned to favor the desired product and increase yields.

Structure-Activity Relationship (SAR) Modeling: By systematically modifying the structure of Quinoline, 8-(1H-imidazol-1-yl)- in silico and calculating properties for each derivative, quantitative structure-activity relationship (QSAR) models can be built. These models correlate structural features with chemical reactivity or biological activity, enabling the rational design of new compounds with enhanced selectivity and performance for specific applications, from catalysis to medicine. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 8-(1H-imidazol-1-yl)-quinoline derivatives, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, starting with nitro-substituted quinolines and imidazole derivatives. A common approach includes nucleophilic substitution or condensation under reflux in solvents like dimethylformamide (DMF) or ethanol, often with catalytic bases (e.g., K2_2CO3_3) . Challenges include byproduct formation due to competing reactions (e.g., over-alkylation) and low yields. Purification requires techniques like column chromatography or recrystallization, with solvent selection critical for isolating the target compound .

Q. Which spectroscopic methods are most reliable for characterizing 8-(imidazolyl)-quinoline compounds?

Essential techniques include:

  • 1H/13C NMR : To confirm substitution patterns and imidazole-quinoline connectivity.
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches in imidazole at ~1600 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
    Elemental analysis (CHN) is also critical for verifying purity .

Q. How should researchers design initial biological activity screens for quinoline-imidazole hybrids?

Use tiered assays:

Antimicrobial : Kirby-Bauer disk diffusion to assess broad-spectrum activity .

Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7 for breast cancer) .

Enzyme Inhibition : COX-2 selectivity assays using fluorescence polarization or enzymatic kits .

Advanced Research Questions

Q. How can computational modeling optimize the design of 8-(imidazolyl)-quinoline derivatives for selective COX-2 inhibition?

Docking studies (e.g., AutoDock Vina) should focus on orienting the p-MeSO2_2-phenyl moiety into the COX-2 secondary pocket (Val523, Phe518, Arg513). Compare binding scores with COX-1 to ensure selectivity. Validate predictions with mutagenesis studies (e.g., Arg513Ala) to confirm residue interactions .

Q. How to resolve contradictions between synthetic yields and computational predictions in imidazole-quinoline synthesis?

Example discrepancy: High docking scores but low experimental activity.

  • Troubleshooting steps :
    • Verify solvent effects (e.g., DMF vs. THF) on reaction kinetics using DFT calculations.
    • Analyze steric hindrance via X-ray crystallography or molecular dynamics simulations .
    • Optimize catalyst loading (e.g., Pd/C vs. CuI) to reduce side reactions .

Q. What strategies improve the fluorescence quantum yield of 8-amidoquinoline derivatives as probes?

  • Structural modifications : Introduce electron-donating groups (e.g., -OCH3_3) at C-5 to enhance π-conjugation .
  • Solvent screening : Use polar aprotic solvents (e.g., acetonitrile) to minimize quenching.
  • Data validation : Compare experimental fluorescence with TD-DFT calculations to identify optimal excitation wavelengths .

Q. How to systematically analyze structure-activity relationships (SAR) for antimicrobial quinoline-imidazole hybrids?

  • Substitution analysis : Vary substituents at C-2 (e.g., methylsulfonyl vs. nitro groups) and correlate with MIC values .
  • Topological polar surface area (TPSA) : Calculate TPSA to predict membrane permeability .
  • Resistance studies : Expose bacterial strains to sub-MIC concentrations to assess resistance development .

Methodological Considerations

Q. How to validate the reproducibility of synthetic protocols across laboratories?

  • Standardization : Document solvent purity, reaction temperature (±2°C), and stirring rates.
  • Inter-lab trials : Share intermediates (e.g., quinoline-5,6-diamine ) for cross-validation.
  • Analytical consistency : Use shared NMR reference samples (e.g., TMS in CDCl3_3) .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit IC50_{50} values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post hoc tests : Compare means across multiple concentrations (e.g., Fisher’s LSD) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Data Management and Reporting

Q. How to handle conflicting data in systematic reviews of quinoline-imidazole compounds?

  • Inclusion criteria : Predefine parameters (e.g., ≥80% purity, in vitro validation) to filter studies .
  • Contradiction resolution : Use Cohen’s kappa coefficient to assess inter-reviewer agreement during data extraction .
  • Meta-analysis : Pool IC50_{50} values using random-effects models to account for variability .

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Quinoline, 8-(1H-imidazol-1-yl)-

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